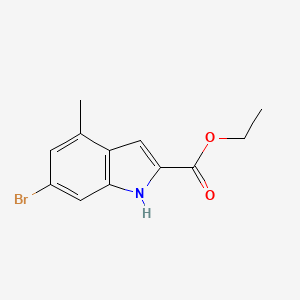

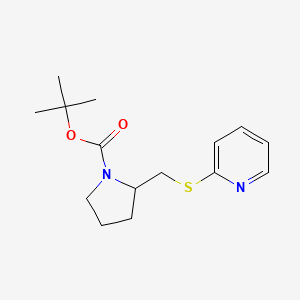

![molecular formula C12H12N4O2S B2403240 (E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 865659-47-8](/img/structure/B2403240.png)

(E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-N’-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide” is a complex organic compound. It is related to pyrrole-based compounds, which are often used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of similar pyrrole-based compounds often involves catalytic protodeboronation of alkyl boronic esters . Another method involves cyclization, condensation reaction, hydrolysis, decarboxylation, and Vilsmeier-Haack formylation reaction .Chemical Reactions Analysis

Pyrrole-based compounds are known to undergo a variety of chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a boronic ester . They can also undergo various electrophilic substitution reactions .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Synthesis and Bioevaluation of Pyrrole Derivatives : Researchers designed and synthesized new derivatives of pyrrole, including compounds similar to (E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide, for potential use as antimicrobial agents. Specific compounds showed high anti-staphylococcus activity, demonstrating the applicability of these pyrrole derivatives in antimicrobial research (Biointerface Research in Applied Chemistry, 2020).

Antimicrobial Properties of Pyrrole Derivatives : Another study focused on synthesizing novel pyrrole derivatives to evaluate their in vitro antimicrobial activities. The antimicrobial effectiveness of these compounds was attributed to the presence of the heterocyclic ring, with enhanced activity observed upon the introduction of a methoxy group (Asian Journal of Pharmaceutical and Clinical Research, 2019).

Novel Approaches and Synthesis Techniques

Development of Pyrrolo[2,1-b]thiazoles : A study demonstrated a novel approach to developing pyrrolo[2,1-b]thiazoles, compounds structurally related to (E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide. This research highlighted the versatility of pyrrole and thiazole compounds in synthesizing diverse molecular structures (Synthesis, 2003).

Synthesis of Pyrrole Alkaloids : The isolation and synthesis of new pyrrole alkaloids from Lycium chinense were reported. These compounds, including those similar to the target compound, have potential applications in various scientific fields, including pharmacology (Helvetica Chimica Acta, 2013).

Application in Antimycobacterial Agents

- Antimycobacterial Activity of Pyrrole Derivatives : Research on polyfunctionalized pyrrole derivatives revealed their potential as antimycobacterial agents. This study emphasizes the significance of pyrrole-based compounds in developing treatments for bacterial infections, including tuberculosis (Monatshefte für Chemie - Chemical Monthly, 2018).

Orientations Futures

Propriétés

IUPAC Name |

N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c1-16(2)7-15-12-14-5-10(19-12)11(18)8-3-9(6-17)13-4-8/h3-7,13H,1-2H3/b15-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKRKHVPYYNOSI-VIZOYTHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=C(S1)C(=O)C2=CNC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CNC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2403159.png)

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2403169.png)

![N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2403171.png)

![Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2403172.png)

![2-(benzylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2403177.png)